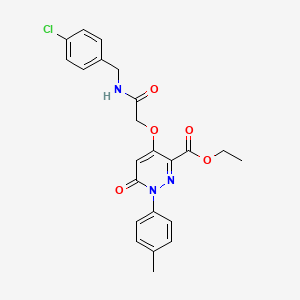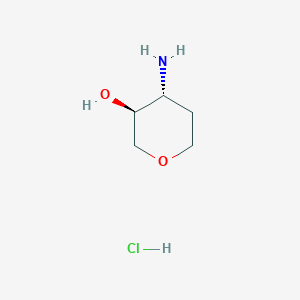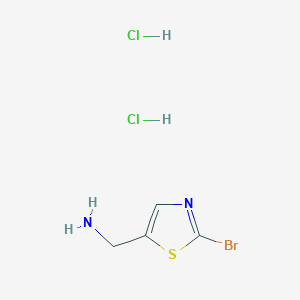
N-(3-chloro-4-methylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN5OS and its molecular weight is 425.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis in Herbicide Research
- Herbicide Metabolism and Mode of Action Studies : This compound and related derivatives are used in the study of herbicide metabolism and mode of action. For example, a study by Latli & Casida (1995) involved the radiosynthesis of a chloroacetanilide herbicide for such investigations (Latli & Casida, 1995).
Synthesis and Evaluation in Cancer Research
- Anticancer Agent Development : Another area of application is in the synthesis and evaluation of derivatives for anticancer properties. Evren et al. (2019) synthesized and studied certain derivatives of this compound for their anticancer activity, finding significant potential against specific cancer cell lines (Evren et al., 2019).
Comparative Metabolism Studies
- Comparative Metabolism in Human and Rat Liver Microsomes : Research by Coleman et al. (2000) focused on the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes, offering insights into the metabolic pathways and potential health implications of these compounds (Coleman et al., 2000).
Antimicrobial Evaluation
- Antimicrobial Activity : Studies like the one conducted by Fuloria et al. (2009) explore the synthesis and antimicrobial evaluation of novel imines and thiazolidinones derived from related compounds, contributing to the development of new antimicrobial agents (Fuloria et al., 2009).
Soil Reception and Activity in Agricultural Sciences
- Impact on Agricultural Crops : Research by Banks & Robinson (1986) investigates the soil reception and activity of related herbicides, providing valuable information for the agricultural application of these chemicals (Banks & Robinson, 1986).
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5OS/c1-3-27-20(16-11-23-18-7-5-4-6-15(16)18)25-26-21(27)29-12-19(28)24-14-9-8-13(2)17(22)10-14/h4-11,23H,3,12H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNLJDOKJPOFSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)Cl)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2404109.png)

![(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2404111.png)


![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404115.png)
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2404120.png)






